The Chemical Architecture and Synthetic Paradigms of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde
The Chemical Architecture and Synthetic Paradigms of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde
Executive Summary
7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS: 156605-32-2) is a highly functionalized, conformationally restricted coumaran derivative utilized as an advanced building block in medicinal chemistry and organic synthesis[1][2]. By embedding a 1,2,3,5-tetrasubstituted benzene ring within a dihydrofuran fusion, this scaffold provides precise spatial vectors for hydrogen bonding (via the C7 hydroxyl) and electrophilic capture (via the C5 formyl group). This whitepaper deconstructs its physicochemical profile, regiochemical architecture, and provides a field-proven, self-validating synthetic methodology for its de novo construction.
Structural & Physicochemical Profiling
The molecule consists of a 2,3-dihydrobenzofuran (coumaran) core. The oxygen atom of the heterocyclic ring is designated as position 1. The formyl group (-CHO) is located at C5, and the hydroxyl group (-OH) is at C7. This specific topology renders the C5 and C7 substituents meta to each other, while the C7 hydroxyl is ortho to the heterocyclic oxygen (C7a fusion carbon).
Table 1: Physicochemical and Structural Properties
| Property | Value | Structural Significance |
| Molecular Formula | C9H8O3[2] | Defines the coumaran core with two oxygenated substituents. |
| Molecular Weight | 164.16 g/mol [2] | Low molecular weight, ideal for fragment-based drug discovery (FBDD). |
| CAS Registry Number | 156605-32-2[1] | Unique identifier for commercial procurement and standard purity (≥95%)[2]. |
| SMILES String | O=Cc1cc2c(c(O)c1)OCC2 | Confirms the 3-alkyl-4-alkoxy-5-hydroxybenzaldehyde substitution pattern. |
| H-Bond Donors | 1 | Provided by the C7 phenolic hydroxyl group. |
| H-Bond Acceptors | 3 | Provided by the aldehyde, phenol, and furan oxygen atoms. |
Regiochemical Mapping & Retrosynthetic Logic
Designing a synthesis for 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde requires absolute regiochemical control. The most logical retrosynthetic disconnection traces back to 5-iodovanillin (3-methoxy-4-hydroxy-5-iodobenzaldehyde).
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The formyl group of 5-iodovanillin becomes the C5 formyl group of the target.
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The C4-hydroxyl and C5-iodo groups of the vanillin precursor serve as the exact ortho-functional handles required to build the furan ring via an alkynylative cyclization[3][4].
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The C3-methoxy group of 5-iodovanillin perfectly maps to the C7 position of the resulting benzofuran, which can later be demethylated to yield the target hydroxyl group[5].
Experimental Workflow: De Novo Synthesis
The following protocol outlines a robust, 4-step synthetic sequence. To ensure chemoselectivity—specifically preventing the reduction of the aldehyde during the hydrogenation of the benzofuran core—an acetal protection strategy is employed.
Caption: Synthetic workflow for 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde from 5-iodovanillin.
Step-by-Step Methodologies & Mechanistic Causality
Step 1: Acetal Protection & Sonogashira Coupling
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Procedure: 5-Iodovanillin is first refluxed with ethylene glycol and a catalytic amount of p-TsOH in toluene (Dean-Stark) to protect the aldehyde as a 1,3-dioxolane. The protected intermediate is then subjected to a Sonogashira coupling with trimethylsilylacetylene (TMSA), utilizing Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), and triethylamine in DMF at 70°C[6][7].
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Causality: The acetal protection is mandatory to prevent the aldehyde from participating in unwanted side reactions or being reduced in Step 3. The Sonogashira coupling selectively substitutes the iodine atom, installing the alkyne necessary for the subsequent ring closure[7].
Step 2: Alkynylative Cyclization
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Procedure: The TMS-alkynyl intermediate is treated with tetrabutylammonium fluoride (TBAF) in THF.
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Causality: TBAF serves a dual purpose: it cleaves the TMS protecting group to reveal the terminal alkyne and acts as a mild base to deprotonate the C4-phenolic hydroxyl. The resulting phenoxide undergoes a 5-endo-dig cyclization onto the activated alkyne, forming the 7-methoxybenzofuran core[3][8]. This is a self-validating step; the disappearance of the alkyne C-H stretch in IR and the emergence of the furan C2/C3 protons in NMR confirm ring closure.
Step 3: Chemoselective Hydrogenation
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Procedure: The 7-methoxybenzofuran acetal is dissolved in ethanol and hydrogenated (1 atm H2) over 10% Pd/C at room temperature.
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Causality: The C2=C3 double bond of the benzofuran is selectively reduced to yield the 2,3-dihydrobenzofuran (coumaran) system. Because the highly reactive C5-aldehyde is masked as an acetal, it is shielded from catalytic hydrogenolysis, ensuring the integrity of the oxidation state at C5.
Step 4: Demethylation and Deprotection
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Procedure: The intermediate is dissolved in anhydrous dichloromethane (DCM) and cooled to -78°C. Boron tribromide (BBr3, 2.0 equivalents) is added dropwise[5][9]. The reaction is allowed to warm to room temperature, followed by quenching with aqueous HCl.
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Causality: BBr3 is a potent Lewis acid that coordinates to the sterically accessible C7-methoxy oxygen. It facilitates ether cleavage via a bimolecular mechanism, releasing methyl bromide and forming a borate complex[5]. The coumaran ring ether (C7a-O1-C2) remains intact due to its incorporation into the stable bicyclic system. The final aqueous HCl quench simultaneously hydrolyzes the borate complex to reveal the C7-hydroxyl and hydrolyzes the 1,3-dioxolane to unmask the C5-carbaldehyde.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized batch, the following NMR milestones act as a self-validating system:
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Validation of the Coumaran Core: In the 1 H NMR spectrum, the transformation from benzofuran to dihydrobenzofuran is marked by the disappearance of the aromatic furan protons (~6.7 and ~7.6 ppm) and the appearance of two distinct coupled multiplets at roughly 3.2 ppm (Ar-CH 2 , C3) and 4.6 ppm (O-CH 2 , C2).
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Validation of Demethylation: The sharp singlet integrating to 3 protons at ~3.9 ppm (methoxy group) will completely disappear, replaced by a broad, exchangeable singlet at >9.0 ppm , confirming the presence of the C7 phenolic OH.
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Validation of the Aldehyde: The unmasked formyl proton will appear as a sharp singlet far downfield at approximately 9.8 ppm .
Sources
- 1. CAS:156605-32-2, 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde-毕得医药 [bidepharm.com]
- 2. CAS:156605-32-2, 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde-毕得医药 [bidepharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boron tribromide - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Sonogashira, K., Tohda, Y. and Hagihara, N. (1975) A Convenient Synthesis of Acetylenes Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes and Bromopyridines. Tetrahedron Letters, 16, 4467. - References - Scientific Research Publishing [scirp.org]
- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
